

# Quantifying Desfluoro-ezetimibe in Pharmaceutical Formulations: An Application Note

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Compound of Interest		
Compound Name:	Desfluoro-ezetimibe	
Cat. No.:	B585909	Get Quote

#### Introduction

Ezetimibe is a widely used cholesterol absorption inhibitor.[1][2] During its synthesis, several process-related impurities can be generated, one of which is **Desfluoro-ezetimibe**.[3][4] This impurity is structurally similar to the active pharmaceutical ingredient (API) and its presence in the final drug product needs to be carefully monitored to ensure safety and efficacy.[5] This application note provides a detailed protocol for the quantification of **Desfluoro-ezetimibe** in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection.

**Desfluoro-ezetimibe**, chemically known as (3R,4S)-1-Phenyl-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a known impurity that can be present at levels ranging from 0.05% to 0.15%.[3][4] The analytical method described herein is designed to be specific, accurate, and precise for the determination of this impurity.

## **Experimental Protocols**

This section details the necessary materials, equipment, and procedures for the quantification of **Desfluoro-ezetimibe**.

#### **Materials and Reagents**

Reference Standards: Ezetimibe and Desfluoro-ezetimibe reference standards.



- Solvents: HPLC grade acetonitrile, methanol, and water (Milli-Q or equivalent).
- Chemicals: Potassium dihydrogen phosphate, orthophosphoric acid, and trifluoroacetic acid (analytical grade).
- Pharmaceutical Formulation: Ezetimibe tablets.

#### Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required. The specific components are:

- · Quaternary or Binary HPLC pump
- Autosampler
- · Column oven
- UV-Vis or Photodiode Array (PDA) detector

#### **Chromatographic Conditions**

The following chromatographic conditions have been optimized for the separation and quantification of **Desfluoro-ezetimibe** from Ezetimibe.



Parameter	Condition
Column	Waters X-Select CSH C18 (100 mm x 4.6 mm, 2.5 μm)[6]
Mobile Phase A	0.1% Trifluoroacetic acid in water[6]
Mobile Phase B	0.1% Trifluoroacetic acid in acetonitrile[6]
Gradient Elution	See Table 2
Flow Rate	1.0 mL/min[6]
Column Temperature	30 °C
Detection Wavelength	254 nm[6]
Injection Volume	10 μL

Table 1: HPLC Chromatographic Conditions

Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
15	65	35
20	65	35
22	90	10
25	90	10

Table 2: Gradient Elution Program

# **Preparation of Solutions**

Diluent: A mixture of 0.02 M phosphate buffer (pH 3.2) and acetonitrile in a ratio of 40:60 (v/v) is used as the diluent.[7]

Standard Stock Solution (**Desfluoro-ezetimibe**): Accurately weigh about 10 mg of **Desfluoro-ezetimibe** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume



with the diluent to obtain a stock solution of 100 μg/mL.

Standard Solution (for Linearity): Prepare a series of standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.03 µg/mL to 1.5 µg/mL.[6]

Sample Preparation (from Tablets):

- Weigh and finely powder 20 ezetimibe tablets.[8]
- Accurately weigh a portion of the powder equivalent to 50 mg of ezetimibe and transfer it to a 100 mL volumetric flask.[8]
- Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[8]
- Make up the volume to 100 mL with the diluent and mix well.[8]
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.[7] This will give a sample solution with a nominal concentration of 0.5 mg/mL of ezetimibe.[7]

## **Method Validation Summary**

The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized below.

Validation Parameter	Result
Linearity (μg/mL)	0.03 - 1.5[6]
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.01 μg/mL
Limit of Quantification (LOQ)	0.03 μg/mL[6]
Specificity	No interference from placebo or other impurities.



Table 3: Method Validation Data

#### **Data Presentation**

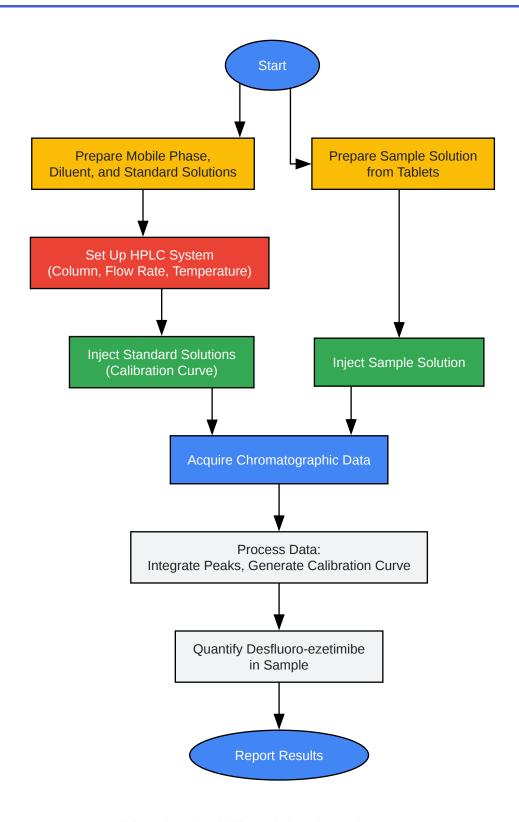
The quantification of **Desfluoro-ezetimibe** is performed by comparing the peak area of the impurity in the sample chromatogram to the calibration curve generated from the standard solutions.

Compound	Retention Time (min)
Desfluoro-ezetimibe	~12.5[6]
Ezetimibe	~13.0[6]

Table 4: Typical Retention Times

# Visualization Experimental Workflow



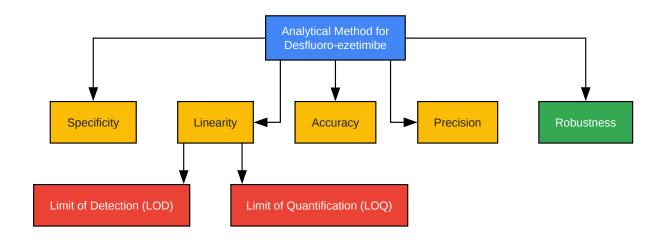


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Caption: Workflow for **Desfluoro-ezetimibe** Quantification.

# **Logical Relationship of Method Validation**





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Caption: Method Validation Parameters.

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